molecular formula C8H12O3S B15307650 rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis

rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis

Cat. No.: B15307650
M. Wt: 188.25 g/mol
InChI Key: FXUWICNLCLRJNG-HTQZYQBOSA-N
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Description

rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis is a bicyclic heterocyclic compound featuring a fused thieno[3,4-c]furan core. The molecule contains a hydroxymethyl (-CH2OH) group at the 3a position and a methyl (-CH3) group at the 6a position, with a cis stereochemical configuration. Its molecular formula is C8H12O3S, and it has a molecular weight of 188.25 g/mol .

Properties

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

(3aS,6aS)-6a-(hydroxymethyl)-3a-methyl-4,6-dihydro-1H-thieno[3,4-c]furan-3-one

InChI

InChI=1S/C8H12O3S/c1-7-4-12-5-8(7,2-9)3-11-6(7)10/h9H,2-5H2,1H3/t7-,8-/m1/s1

InChI Key

FXUWICNLCLRJNG-HTQZYQBOSA-N

Isomeric SMILES

C[C@]12CSC[C@]1(COC2=O)CO

Canonical SMILES

CC12CSCC1(COC2=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]furan ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the hydroxymethyl group: This step often involves a hydroxylation reaction using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halides, ethers, esters

Scientific Research Applications

rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis

  • Molecular Formula: C8H16ClNO2S
  • Molecular Weight : 225.74 g/mol
  • Key Features: Replaces the hydroxymethyl group with a methyl group and introduces a dione (two ketone) functional group. The hydrochloride salt enhances solubility in polar solvents. Exhibits a pyrrole ring fused to the thieno system, altering electronic properties compared to the furan-based target compound .

(3aS,6aR)-6a-Fluoro-3a-(hydroxymethyl)tetrahydro-1H,3H-thieno[3,4-c]furan-1-one 5,5-dioxide

  • Molecular Formula: Not explicitly provided (inferred as C7H9FO4S).
  • Key Features :
    • Incorporates a fluorine atom at the 6a position and a sulfone group (5,5-dioxide), increasing electronegativity and oxidative stability.
    • The sulfone group enhances metabolic resistance, making it a candidate for prolonged biological activity .

rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one, cis

  • Molecular Formula : C7H10O2
  • Molecular Weight : 126.15 g/mol
  • Key Features: Replaces the thieno (sulfur-containing) ring with a cyclopenta (carbon-only) ring, reducing heteroatom interactions.

1H,3H-Furo[3,4-c]furan-1-one, tetrahydro-4-(4-hydroxy-3,5-dimethoxyphenyl)

  • Molecular Formula : C14H16O6
  • Molecular Weight : 280.27 g/mol
  • Key Features: Substituted with a 4-hydroxy-3,5-dimethoxyphenyl group, introducing aromaticity and hydrogen-bonding sites.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number Notable Properties
rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one C8H12O3S 188.25 Hydroxymethyl, methyl (cis) 2679950-66-2 Potential enzyme interaction
rac-(3aR,6aS)-3a,6a-dimethyl-hexahydrothieno-pyrrole-2,2-dione hydrochloride C8H16ClNO2S 225.74 Dimethyl, dione, hydrochloride 2089246-57-9 Enhanced solubility, pyrrole core
(3aS,6aR)-6a-Fluoro-3a-(hydroxymethyl)-thienofuran-1-one 5,5-dioxide C7H9FO4S ~220.21 (estimated) Fluorine, sulfone N/A Oxidative stability, metabolic resistance
rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one C7H10O2 126.15 Cyclopenta ring, no heteroatoms 75658-84-3 Simplicity, low reactivity
1H,3H-Furo[3,4-c]furan-1-one (4-hydroxy-3,5-dimethoxyphenyl derivative) C14H16O6 280.27 Aromatic phenyl, methoxy groups 151636-98-5 Antioxidant potential

Key Research Findings

  • Enzyme Interaction: Analogous compounds with benzodioxol substituents (e.g., hexahydrofuro[3,4-c]furan-1-one derivatives) show stable interactions with the 5A8K protein (methyl-coenzyme M reductase), as evidenced by RMSD and RMSF analyses . This suggests the target compound may also exhibit anti-methanogenic activity.
  • Stereochemical Impact : The cis configuration in the target compound likely enhances binding specificity compared to trans isomers, as seen in related cyclopenta[c]furan-1-one systems .

Biological Activity

The compound rac-(3aR,6aR)-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one, cis (CAS 2470279-35-5) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of rac-(3aR,6aR)-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one is characterized by a hexahydrothieno-furan core with a hydroxymethyl substituent. The compound can be represented by the following structural formula:

C10H14O2S\text{C}_{10}\text{H}_{14}\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that rac-(3aR,6aR)-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

The compound has also shown anti-inflammatory effects in various cellular models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with rac-(3aR,6aR)-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The proposed mechanism of action for the biological activity of rac-(3aR,6aR)-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one includes:

  • Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Modulation of Inflammatory Pathways : It appears to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of rac-(3aR,6aR)-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one in a murine model infected with Staphylococcus aureus. Mice treated with the compound showed a significant reduction in bacterial load compared to the control group.

Clinical Implications

The potential application of this compound in treating infections caused by multidrug-resistant bacteria is being explored. Preliminary results suggest that it could serve as a lead compound for developing new antimicrobial agents.

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